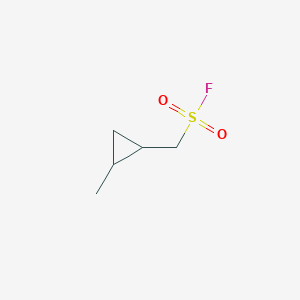
(2-Methylcyclopropyl)methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2171925-06-5 . It has a molecular weight of 152.19 and is stored at temperatures below -10 degrees . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 . This indicates that the compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.19 and is stored at temperatures below -10 degrees .科学的研究の応用
(2-Methylcyclopropyl)methanesulfonyl fluoride has been studied extensively for its potential applications in medicinal chemistry. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of the nervous system. This compound has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
作用機序
Target of Action
The primary target of (2-Methylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent inhibitor of AChE . The compound interacts with the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This results in an accumulation of acetylcholine, which can lead to prolonged nerve impulses.
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can result in prolonged nerve impulses, potentially leading to various physiological effects depending on the specific neurons involved.
実験室実験の利点と制限
One advantage of using (2-Methylcyclopropyl)methanesulfonyl fluoride in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the effects of acetylcholinesterase inhibition without interfering with other enzymes. However, one limitation of using this compound is its irreversible inhibition of acetylcholinesterase, which can make it difficult to study the effects of reversible inhibition.
将来の方向性
There are several future directions for research on (2-Methylcyclopropyl)methanesulfonyl fluoride. One area of research could be the development of this compound-based pesticides. This compound has been shown to have insecticidal activity against several insect species, including the red flour beetle and the yellow fever mosquito. Another area of research could be the development of this compound-based drugs for the treatment of fungal infections. This compound has been shown to have antifungal activity against Candida albicans, which is a common cause of fungal infections in humans. Additionally, further research could be done to explore the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase could have potential therapeutic applications in the treatment of these disorders.
合成法
The synthesis of (2-Methylcyclopropyl)methanesulfonyl fluoride involves the reaction of 2-methylcyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a melting point of 51-53°C.
Safety and Hazards
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is classified as dangerous . It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to rinse with water .
生化学分析
Biochemical Properties
It is known that methanesulfonyl fluoride, a structurally related compound, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems
Molecular Mechanism
If it acts similarly to methanesulfonyl fluoride, it may exert its effects at the molecular level by irreversibly inhibiting AChE This could involve binding interactions with the enzyme, leading to changes in gene expression
特性
IUPAC Name |
(2-methylcyclopropyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQXZFLXHSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2171925-06-5 |
Source


|
| Record name | (2-methylcyclopropyl)methanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)
![methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2881470.png)
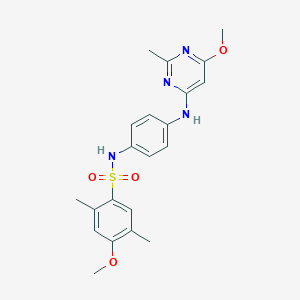
![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)
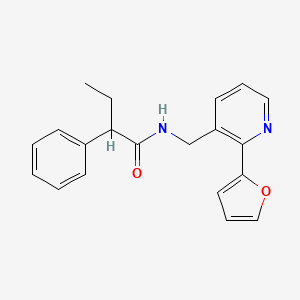
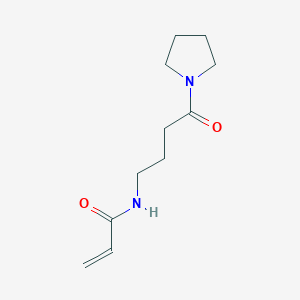

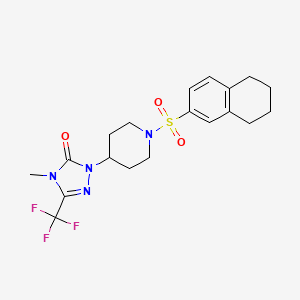
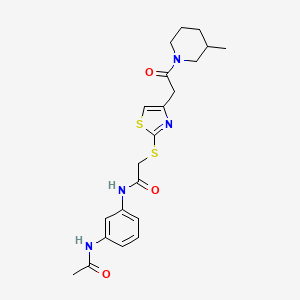
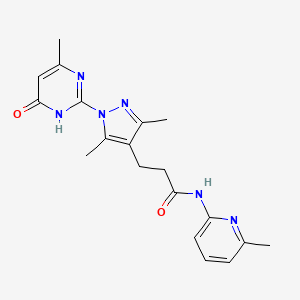
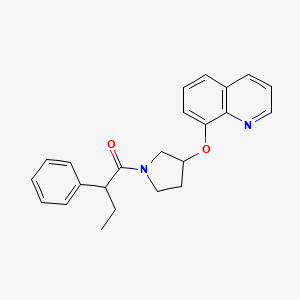
![N-[(1-Methylpyrazol-4-yl)methyl]-N-propan-2-ylprop-2-ynamide](/img/structure/B2881490.png)
